molecular formula C19H23ClN4O B2512176 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034206-55-6

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2512176
CAS No.: 2034206-55-6
M. Wt: 358.87
InChI Key: VOUGZRFZFFQVIB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Its core structure, featuring a pyrazole moiety linked to a piperidine-acetamide chain, is characteristic of compounds known to interact with the endocannabinoid system. Specifically, this molecular architecture is shared with known cannabinoid receptor 1 (CB1) antagonists and inverse agonists, making it a valuable chemical tool for probing CB1 receptor function and modulation . Research into CB1 receptor antagonists has revealed their potential therapeutic relevance in a range of metabolic and central nervous system disorders. Preclinical studies suggest such compounds may be investigated for managing conditions like obesity, dyslipidemia, and liver diseases by modulating energy homeostasis and lipid metabolism . The inclusion of the 4-chlorophenyl and cyclopropyl groups in its structure is designed to fine-tune the molecule's binding affinity and selectivity, thereby influencing its pharmacological profile and enhancing its utility for structure-activity relationship (SAR) studies. This compound is provided exclusively for research applications in laboratory settings. It is intended for use in in vitro binding assays, functional receptor studies, and investigative pharmacology to further elucidate the complex roles of the endocannabinoid system.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-15-5-1-13(2-6-15)11-19(25)21-16-7-9-24(10-8-16)18-12-17(22-23-18)14-3-4-14/h1-2,5-6,12,14,16H,3-4,7-11H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGZRFZFFQVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclopropylation: The pyrazole intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the piperidine ring: The cyclopropylated pyrazole is then reacted with a suitable piperidine derivative under appropriate conditions.

    Acetylation: Finally, the piperidine derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

  • 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide (): Structural Differences: Replaces the cyclopropyl-pyrazole-piperidine unit with a 3-cyano-pyrazole and lacks the piperidine ring. However, the absence of the piperidine ring reduces steric bulk, possibly affecting target selectivity. Applications: Serves as an intermediate in synthesizing Fipronil derivatives, highlighting its relevance in agrochemical research .
  • N-[1-(5-Cyclopropyl-1H-Pyrazol-3-yl)Piperidin-4-yl]-2-(4-(Isopropylthio)Phenyl)Acetamide ():

    • Structural Differences : Substitutes the 4-chlorophenyl group with a 4-(isopropylthio)phenyl moiety.
    • Functional Impact : The isopropylthio group introduces sulfur-based hydrophobicity, which could improve membrane permeability compared to the chloro substituent.

Piperidine-Containing Analogs

  • N-(4-Chlorophenyl)-N-(1-Propan-2-ylPiperidin-4-yl)Acetamide (): Structural Differences: Features a propan-2-yl group on the piperidine instead of the cyclopropyl-pyrazole.
  • N-(1-(5-Cyclopropyl-1H-Pyrazol-3-yl)Piperidin-4-yl)-2-(3-Fluorophenyl)Acetamide (): Structural Differences: Replaces the 4-chlorophenyl with a 3-fluorophenyl group.

Heterocyclic Variations

  • 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-Indazol-6-yl)Acetamide ():
    • Structural Differences : Incorporates a triazole ring and indazole group instead of pyrazole-piperidine.
    • Functional Impact : The triazole’s nitrogen-rich structure may enhance metal coordination or π-π stacking, relevant in enzyme inhibition .

Physicochemical and Structural Analysis

Compound Molecular Weight Key Substituents Notable Features
Target Compound 398.6* 4-Chlorophenyl, cyclopropyl-pyrazole Piperidine enhances rigidity; cyclopropyl increases lipophilicity
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide () 297.12 3-Cyano, 4-chlorophenyl Planar pyrazole with strong N–H⋯O hydrogen bonds
N-(4-Chlorophenyl)-N-(1-Propan-2-ylPiperidin-4-yl)Acetamide () Not reported Propan-2-yl, 4-chlorophenyl Piperidine-propan-2-yl combo for steric flexibility

*Molecular weight inferred from for a closely related analog.

Biological Activity

2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide, also known by its CAS number 2034206-55-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC16H20ClN3O
Molecular Weight358.9 g/mol
CAS Number2034206-55-6

The compound features a piperidine ring attached to a pyrazole moiety and a chlorophenyl group, contributing to its pharmacological profile.

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. Specifically, it has been reported to suppress the activation of nuclear factor-kappa B (NF-κB) and related signaling pathways, which are crucial in mediating inflammatory responses in neurodegenerative conditions such as Parkinson's disease (PD) .

Key Findings:

  • Neuroprotection : The compound has demonstrated protective effects against neurotoxicity induced by lipopolysaccharides (LPS) and MPTP in animal models. It reduced glial activation and preserved dopaminergic neurons, leading to improved behavioral outcomes in PD models .
  • Cytokine Inhibition : It significantly decreased the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated BV2 microglial cells .

Pharmacological Activities

The biological activity of the compound extends beyond anti-inflammatory effects. It has been evaluated for various pharmacological properties:

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) inhibition, which is relevant for treating Alzheimer's disease. The presence of the piperidine moiety is often linked to enhanced enzyme inhibitory activities .

Case Studies

A notable study investigated the effects of a structurally related compound, CDMPO, which shares similarities with this compound. This study highlighted its ability to mitigate neuroinflammation and protect dopaminergic neurons through NF-kB pathway modulation .

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